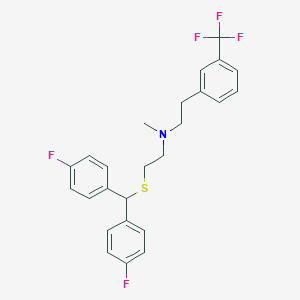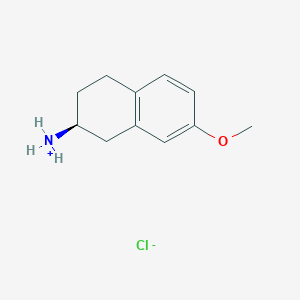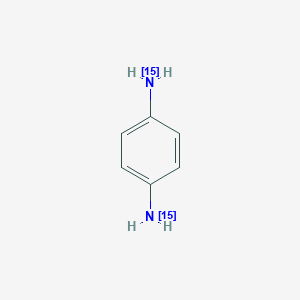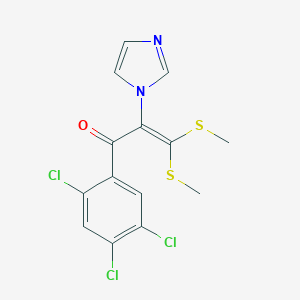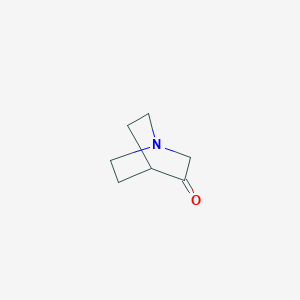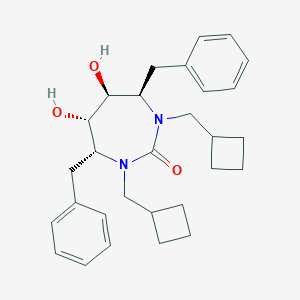
2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as Ro 04-6790, and it is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV).
Wirkmechanismus
Ro 04-6790 exerts its effects by inhibiting the enzyme DPP-IV, which is involved in the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate the release of insulin from the pancreas. By inhibiting DPP-IV, Ro 04-6790 increases the levels of incretin hormones, which leads to increased insulin secretion and improved glucose control.
Biochemische Und Physiologische Effekte
Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, Ro 04-6790 has been shown to reduce inflammatory cytokine production and improve tissue damage in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ro 04-6790 is its high selectivity for DPP-IV, which reduces the risk of off-target effects. Ro 04-6790 is also relatively stable and can be stored for extended periods of time without significant degradation. However, Ro 04-6790 is relatively expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ro 04-6790. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of Ro 04-6790. Another area of interest is the investigation of the effects of Ro 04-6790 on other physiological processes, such as inflammation and immune function. Finally, the potential clinical applications of Ro 04-6790 in the treatment of diabetes, cancer, and inflammation warrant further investigation.
Synthesemethoden
The synthesis of Ro 04-6790 involves several steps, including the protection of the hydroxyl groups, the formation of the diazepinone ring, and the deprotection of the hydroxyl groups. The final product is obtained by the reaction of the diazepinone intermediate with the appropriate cyclobutylmethylamine and phenylmethylamine derivatives. The overall yield of the synthesis is approximately 20%, and the purity of the final product is greater than 99%.
Wissenschaftliche Forschungsanwendungen
Ro 04-6790 has been extensively studied for its potential applications in various fields of research, including diabetes, cancer, and inflammation. In diabetes research, Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity in animal models. In cancer research, Ro 04-6790 has been shown to inhibit tumor growth and metastasis in animal models. In inflammation research, Ro 04-6790 has been shown to reduce inflammatory cytokine production and improve tissue damage in animal models.
Eigenschaften
CAS-Nummer |
153183-24-5 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclobutylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C29H38N2O3 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclobutylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C29H38N2O3/c32-27-25(17-21-9-3-1-4-10-21)30(19-23-13-7-14-23)29(34)31(20-24-15-8-16-24)26(28(27)33)18-22-11-5-2-6-12-22/h1-6,9-12,23-28,32-33H,7-8,13-20H2/t25-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
ACIVSSKFPCODPQ-VIJSPRBVSA-N |
Isomerische SMILES |
C1CC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CC(C1)CN2C(C(C(C(N(C2=O)CC3CCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Andere CAS-Nummern |
153183-24-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



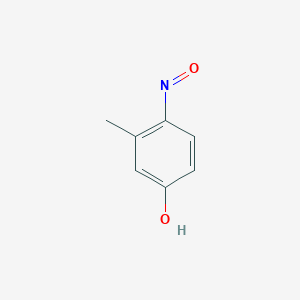

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
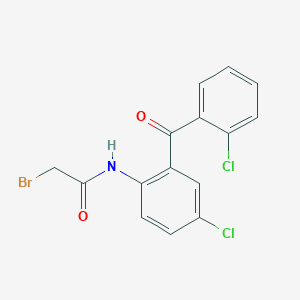

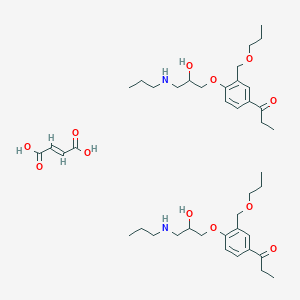
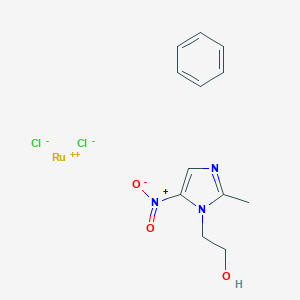
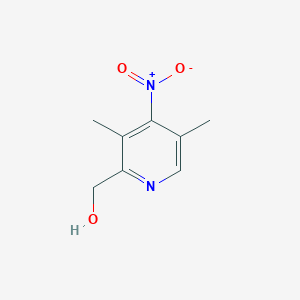
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)
